molecular formula C14H13N B082029 Benzhydrylidene methylamine CAS No. 13280-16-5

Benzhydrylidene methylamine

Cat. No.: B082029
CAS No.: 13280-16-5
M. Wt: 195.26 g/mol
InChI Key: CCMGSLBRZVENEP-UHFFFAOYSA-N
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Description

Scientific Research Applications

Benzhydrylidene methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can act as a ligand in the study of enzyme mechanisms and protein interactions.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Safety and Hazards

Benzhydrylidene methylamine is used for R&D purposes only and is not advised for medicinal, household, or other uses . It’s also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydrylidene methylamine can be synthesized through the condensation reaction between benzhydryl chloride and methylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine bond. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Benzhydrylidene methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert this compound to benzhydrylamine.

    Substitution: The imine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Benzhydrylamine.

    Substitution: Substituted benzhydrylidene derivatives.

Mechanism of Action

The mechanism by which benzhydrylidene methylamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    Benzhydrylamine: A reduced form of benzhydrylidene methylamine with similar structural features but different reactivity.

    Benzylamine: Another amine with a benzyl group, differing in its substitution pattern and chemical behavior.

    Diphenylmethane: A structurally related compound lacking the amine functionality, used for comparison in studies of aromaticity and reactivity.

Uniqueness: this compound is unique due to its imine functionality, which imparts distinct reactivity and potential for forming various derivatives. Its ability to participate in diverse chemical reactions makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

N-methyl-1,1-diphenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMGSLBRZVENEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341893
Record name Benzhydrylidene methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13280-16-5
Record name Benzhydrylidene methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzhydrylidene methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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